Product packaging for HER2/neu (654-662) GP2(Cat. No.:CAS No. 160790-21-6)

HER2/neu (654-662) GP2

Cat. No.: B549904
CAS No.: 160790-21-6
M. Wt: 884.1 g/mol
InChI Key: XQIXDDUJIUUELO-JZOOTMHBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of HER2/neu as a Tumor-Associated Antigen and Oncogenic Target

HER2/neu is a transmembrane tyrosine kinase receptor that plays a role in cell growth and differentiation. dovepress.comnih.gov The gene encoding it, ERBB2, is located on chromosome 17. nih.gov In several types of cancer, particularly in 20-30% of invasive breast cancers, the HER2/neu gene is amplified, leading to the overexpression of the HER2 protein on the tumor cell surface. dovepress.comscirp.orgplos.orgabbiotec.com This overexpression is a key driver of tumor growth and is associated with more aggressive disease and a poorer prognosis. dovepress.comnih.gov

The characteristics of HER2/neu make it an ideal tumor-associated antigen (TAA) for targeted therapies. nih.govnih.gov It is expressed at low levels in normal adult tissues but is significantly overexpressed in various cancers, including breast, ovarian, and pancreatic carcinomas. nih.govabbiotec.comnih.gov This differential expression allows for therapies that can specifically target cancer cells while minimizing damage to healthy cells. The dependence of these tumors on HER2/neu signaling for their growth, a concept known as "oncogene addiction," further solidifies its status as a critical therapeutic target. scirp.orgresearchgate.net The immune system can recognize HER2/neu, and patients with HER2-positive cancers have been found to have existing, albeit often weak, antibody and T-cell responses to the protein. nih.gov

Principles of Peptide-Based Cancer Immunotherapy

Peptide-based cancer immunotherapy is a therapeutic strategy that uses short chains of amino acids, known as peptides, to stimulate the patient's immune system to recognize and attack cancer cells. frontiersin.orgnih.govnih.gov The core principle lies in identifying specific peptide sequences from tumor-associated antigens that can act as epitopes, which are recognized by immune cells. frontiersin.orgnih.gov

These synthetic peptides are then used as a vaccine to trigger an immune response. mdpi.comuzh.ch The primary goal is to activate cytotoxic T lymphocytes (CTLs), a type of white blood cell that can directly kill cancer cells. uzh.ch For this to occur, the peptide must be presented on the surface of antigen-presenting cells (APCs), such as dendritic cells, in the context of Major Histocompatibility Complex (MHC) molecules. nih.gov This presentation allows for the activation of T cells that have a receptor specific to that peptide-MHC complex. uzh.ch

An effective peptide vaccine should ideally induce a robust and lasting anti-tumor response, involving both CD8+ cytotoxic T cells and CD4+ helper T cells. frontiersin.orgnih.gov This often requires the inclusion of multiple epitopes and adjuvants to enhance the vaccine's immunogenicity. plos.orgfrontiersin.org

Definition and Immunological Context of HER2/neu (654-662) GP2

HER2/neu (654-662), also known as GP2, is a specific peptide that has been extensively studied as a component of cancer vaccines. dovepress.comresearchgate.netmedchemexpress.comglpbio.com

The GP2 peptide is a nine-amino-acid fragment derived from the transmembrane domain of the HER2/neu protein. dovepress.comscirp.orgplos.orgmdpi.comresearchgate.net Specifically, it corresponds to amino acids 654 to 662 of the full-length protein. mdpi.comresearchgate.netmedchemexpress.comglpbio.com Its origin from this integral membrane region is significant for its role in immunotherapy.

The GP2 peptide is a nonapeptide, meaning it is composed of nine amino acids. plos.orgmdpi.comresearchgate.netmedchemexpress.comgenscript.com Its primary sequence is Isoleucine-Isoleucine-Serine-Alanine-Valine-Valine-Glycine-Isoleucine-Leucine, commonly represented by the one-letter code IISAVVGIL. scirp.orgplos.orgmdpi.comresearchgate.netgenscript.com

PositionAmino AcidThree-Letter CodeOne-Letter Code
654IsoleucineIleI
655IsoleucineIleI
656SerineSerS
657AlanineAlaA
658ValineValV
659ValineValV
660GlycineGlyG
661IsoleucineIleI
662Leucine (B10760876)LeuL

GP2 is classified as a Major Histocompatibility Complex (MHC) Class I peptide. dovepress.comscirp.orgplos.orgresearchgate.net This means it is presented by MHC Class I molecules on the surface of cells. Specifically, it is known to bind to the HLA-A2 molecule, a common type of MHC Class I in the human population. scirp.orgmdpi.comresearchgate.net The presentation of the GP2 peptide by HLA-A2 on cancer cells allows for their recognition and destruction by cytotoxic T lymphocytes. mdpi.commedchemexpress.comglpbio.com Studies have shown that GP2 can induce HLA-A2-restricted CTLs that are reactive against various epithelial cancers expressing HER2/neu. medchemexpress.comglpbio.com Although initially considered a subdominant epitope compared to others like E75, subsequent research has confirmed its immunogenicity is comparable and that it can effectively stimulate CTL responses. scirp.orgresearchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄₂H₇₇N₉O₁₁ B549904 HER2/neu (654-662) GP2 CAS No. 160790-21-6

Properties

CAS No.

160790-21-6

Molecular Formula

C₄₂H₇₇N₉O₁₁

Molecular Weight

884.1 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1

InChI Key

XQIXDDUJIUUELO-JZOOTMHBSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N

sequence

One Letter Code: IISAVVGIL

Origin of Product

United States

Molecular and Cellular Immunobiology of Her2/neu 654 662 Gp2

Antigen Processing and Presentation Mechanisms

The generation of a cytotoxic T-lymphocyte (CTL) response against tumor-associated antigens such as HER2/neu is contingent upon a series of intricate cellular and molecular events, beginning with the processing of the antigen and its subsequent presentation on the cell surface. The HER2/neu-derived peptide GP2, encompassing amino acids 654-662 (sequence: IISAVVGIL), is a key epitope in this process. scirp.orgresearchgate.net

Proteasomal Processing of HER2/neu-Derived Epitopes

Endogenously synthesized proteins, including the HER2/neu oncoprotein, are processed within the cytoplasm by the proteasome, a large multi-catalytic protease complex. This machinery cleaves the full-length protein into smaller peptide fragments. While direct evidence for the precise proteasomal cleavage events that generate the exact GP2 epitope is a subject of ongoing research, it is understood that the proteasome is responsible for generating a pool of peptides from the HER2/neu protein. nih.gov These peptide fragments, including precursors to the GP2 epitope, are then available for transport into the endoplasmic reticulum. The efficiency of proteasomal processing can influence the availability of specific epitopes for MHC class I presentation. Studies have shown that other HER2/neu-derived peptide sequences are consistently processed by proteasomes, suggesting that this is a viable pathway for epitope generation. nih.gov

Role of Antigen-Presenting Cells (APCs) in GP2 Presentation

Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, are specialized immune cells that play a central role in initiating T-cell responses. wikipedia.orgnih.gov These cells are equipped to capture, process, and present antigens to T-lymphocytes. libretexts.org In the context of the GP2 peptide, professional APCs can acquire the HER2/neu antigen from the tumor microenvironment. scirp.org

Once internalized, the HER2/neu protein is processed, and the resulting peptides, including GP2, are loaded onto MHC class I molecules. wikipedia.org Dendritic cells are particularly adept at this process and are considered the most potent APCs for priming naive T-cells. scirp.org Studies have demonstrated that dendritic cells pulsed with the GP2 peptide can effectively stimulate GP2-specific CTLs that are capable of recognizing and killing HER2/neu-expressing cancer cells. scirp.orgnih.gov This highlights the critical function of APCs in taking up tumor antigens and presenting derived epitopes like GP2 to initiate an anti-tumor immune response. scirp.org The use of adjuvants like granulocyte-macrophage colony-stimulating factor (GM-CSF) in vaccine strategies aims to enhance the function of APCs by promoting their proliferation, maturation, and migration to lymph nodes, thereby augmenting antigen presentation. dovepress.com

MHC Class I Allele Restriction (e.g., HLA-A2, HLA-A3)

The presentation of the GP2 peptide to cytotoxic T-lymphocytes is restricted by specific Major Histocompatibility Complex (MHC) class I alleles. The GP2 peptide is known to be a human leukocyte antigen (HLA)-A2-restricted epitope. researchgate.netresearchgate.netnih.gov This means that the GP2 peptide binds to the peptide-binding groove of the HLA-A2 molecule on the surface of APCs and tumor cells. scirp.orgnih.gov The HLA-A2 allele is prevalent in a significant portion of the Caucasian population, making GP2 a relevant target for a large patient population. scirp.org

In addition to HLA-A2, some research suggests that GP2 may also be restricted by the HLA-A3 allele. researchgate.netdovepress.com The binding of the peptide to the MHC molecule is a prerequisite for its recognition by the T-cell receptor. nih.gov The specificity of this interaction ensures that the immune response is directed against cells presenting that particular peptide-MHC complex. Clinical trials have often enrolled HLA-A2 positive patients to evaluate GP2-based vaccines, confirming the importance of this specific HLA restriction. researchgate.netnih.gov The ability of GP2-sensitized CTLs to recognize and lyse HLA-A2-positive, HER2-expressing tumor cells further validates the HLA-A2 restriction of this epitope. scirp.org

T-Cell Receptor (TCR) Recognition and Engagement

The interaction between the T-cell receptor (TCR) on the surface of a CD8+ cytotoxic T-lymphocyte and the GP2 peptide presented by an MHC class I molecule is a highly specific recognition event that initiates the cytotoxic immune response. wikipedia.org The TCR has a unique structure that allows it to recognize the specific conformation of the peptide-MHC complex. nih.gov

While the specific TCRs that recognize the GP2 peptide are diverse, studies have shown that T-cells can be specifically activated by this epitope. scirp.org The engagement of the TCR with the GP2-MHC complex, along with co-stimulatory signals from the APC, leads to the activation, proliferation, and differentiation of GP2-specific CTLs. scirp.org These activated CTLs are then capable of identifying and eliminating tumor cells that present the GP2 peptide on their surface. nih.gov Research has demonstrated that stimulation of peripheral blood lymphocytes with the GP2 peptide can lead to the generation of CTLs that specifically recognize this peptide. nih.gov

Binding Characteristics and Immunogenicity

The ability of a peptide to elicit an immune response, its immunogenicity, is closely linked to its binding affinity and the stability of its interaction with the MHC molecule. nih.govoup.com

Comparative Binding Affinity to MHC Class I Molecules (e.g., HLA-A2)

Initial evaluations suggested that the GP2 peptide has a relatively low binding affinity for the HLA-A2 molecule compared to other HER2/neu-derived epitopes like E75. scirp.orgmdpi.com However, despite this lower affinity, subsequent studies have demonstrated that GP2 is indeed immunogenic and can induce a potent CTL response comparable to that of E75. scirp.orgnih.gov

Research has explored modifications to the GP2 peptide sequence to enhance its binding affinity to HLA-A2. For instance, substitutions at the N-terminus, such as replacing the initial isoleucine with phenylalanine, have been shown to significantly improve binding. nih.gov Similarly, modifications at secondary anchor positions within the peptide have also been investigated to increase the stability of the peptide-MHC complex. nih.gov One study found that a G7F substitution in the GP2 sequence resulted in superior stabilization of HLA-A*0201 molecules. nih.gov These findings indicate that while the native GP2 peptide may have suboptimal binding characteristics, its immunogenicity is sufficient to trigger a significant immune response, and this can be potentially enhanced through peptide modifications. nih.govnih.gov

Table 1: HER2/neu (654-662) GP2 Peptide and its Characteristics

Characteristic Description
Amino Acid Sequence IISAVVGIL scirp.orgresearchgate.net
Length 9 amino acids scirp.org
Source Protein HER2/neu (transmembrane domain) scirp.orgdovepress.com
MHC Restriction HLA-A2, HLA-A3 researchgate.netdovepress.com
Cellular Processing Proteasome
Presenting Cells Antigen-Presenting Cells (e.g., Dendritic Cells) scirp.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
E75

Assessment of Immunodominance and Subdominance

The human epidermal growth factor receptor 2 (HER2/neu) is a well-established tumor-associated antigen, and various peptide epitopes derived from this protein have been investigated for their immunogenic potential. Among these, the this compound peptide and the HER2/neu (369-377) E75 peptide are two of the most studied HLA-A2-restricted epitopes.

Initial assessments characterized GP2 as a subdominant epitope when compared to the immunodominant E75 peptide. scirp.orgnih.govsemanticscholar.org This classification was primarily based on the observation that GP2 exhibits a lower binding affinity for the HLA-A2 molecule. scirp.orgnih.govnih.gov The structural basis for this weaker interaction was later elucidated through crystallography, which revealed that the central region of the GP2 peptide lacks stabilizing contacts with the major histocompatibility complex (MHC) class I binding cleft. semanticscholar.orgresearchgate.netnih.gov

Despite its subdominant classification due to lower MHC binding affinity, further research has demonstrated that GP2 is a clinically relevant and immunogenic peptide. nih.govplos.org Studies have shown that the immunogenicity of GP2 can be comparable to that of E75. scirp.orgnih.gov For instance, CD8+ T cells stimulated with GP2 were capable of lysing HER2/neu-positive tumor targets at levels similar to those stimulated with E75. nih.gov Specifically, one study reported that GP2-stimulated CD8+ T cells lysed HER2/neu+ targets at 43.8% compared to 44.2% for E75-stimulated cells. nih.gov

Furthermore, the phenomenon of epitope spreading has highlighted the importance of subdominant epitopes like GP2. In vaccine trials focusing on the E75 peptide, it was observed that vaccination could induce de novo immunity to other HER2/neu epitopes, including GP2. nih.govnih.gov This suggests that an initial immune response to a dominant epitope can broaden to encompass subdominant epitopes, leading to a more comprehensive anti-tumor response. nih.gov This finding has led to the suggestion that GP2 may be most beneficial when included in a multi-epitope vaccine, potentially in combination with E75, to elicit a broader and more effective immune attack against HER2/neu-overexpressing cancers. scirp.orgnih.gov

Table 1: Comparison of Immunogenicity between HER2/neu Peptides

Feature This compound HER2/neu (369-377) E75
MHC Binding Affinity Lower affinity for HLA-A2; considered a subdominant epitope. scirp.orgsemanticscholar.org Higher affinity for HLA-A2; considered an immunodominant epitope. nih.gov
CTL Lysis Comparable to E75 in some studies (e.g., 43.8% vs 44.2% lysis of HER2/neu+ targets). nih.gov Effective lysis of HER2/neu expressing tumor cells. ascopubs.org
Epitope Spreading Immune response can be induced via epitope spreading following E75 vaccination. nih.gov Can induce epitope spreading to subdominant epitopes like GP2. nih.gov
Clinical Relevance Considered a clinically relevant peptide, potentially for use in multi-epitope vaccines. nih.gov The most widely investigated HER2 peptide in clinical trials. nih.gov

Impact of Peptide Modifications on MHC Binding and T-Cell Recognition

Given that the native GP2 peptide (sequence: IISAVVGIL) has a relatively low binding affinity for HLA-A2, researchers have explored various peptide modifications to enhance its immunogenicity. researchgate.netnih.govresearchgate.net The primary goals of these modifications are to improve the stability of the peptide-MHC complex and, consequently, enhance T-cell recognition and the subsequent anti-tumor immune response. nih.govaai.org

Strategies have focused on substituting amino acids at both the primary anchor positions (positions 2 and 9) and non-anchor or secondary anchor positions. nih.govnih.gov It was initially found that simply altering the main anchor residues of GP2 to those most favored by HLA-A2 did not lead to a significant improvement in binding affinity. researchgate.net However, other modifications have proven more successful.

One study systematically tested ten different amino acid substitutions at the N- and C-termini of the GP2 peptide. nih.gov They found that five of these modified peptides showed significantly improved binding affinity to HLA-A2, with substitutions of phenylalanine at position 1 (1F) being particularly effective. nih.gov These modified peptides with enhanced binding were also well-recognized by GP2-specific cytotoxic T lymphocytes (CTLs). Notably, a peptide with substitutions at three positions, designated 1F2L10V, not only demonstrated increased binding affinity but also maximized CTL activity against both GP2-pulsed target cells and HER2/neu-positive tumor cells. nih.gov

Another line of investigation used computer modeling algorithms to predict GP2 variants with higher binding affinity. researchgate.netaacrjournals.org This led to the creation of modified peptides SPA-12 (sequence: ILSAVVGVV , or 2L9V-GP2) and SPA-13 (2L5L9V-GP2). Preclinical testing revealed that the SPA-12 variant elicited significantly greater recognition and functional CTL responses compared to the native GP2 peptide. researchgate.netaacrjournals.org In contrast, the SPA-13 variant resulted in lower immune responses than the original GP2. aacrjournals.org

These findings collectively demonstrate that targeted amino acid substitutions can overcome the poor binding affinity of the native GP2 peptide, leading to enhanced MHC binding and improved T-cell recognition and effector function. nih.govnih.govaacrjournals.org

Table 2: Impact of GP2 Peptide Modifications on Immune Response

Peptide Variant Modification(s) Impact on MHC Binding Impact on T-Cell Recognition/Function
1F-based peptides Phenylalanine at position 1 (1F) Significantly improved binding affinity to HLA-A2. nih.gov Well recognized by GP2-specific CTLs. nih.gov
1F2L10V Phenylalanine at P1, Leucine (B10760876) at P2, Valine at P10 Increased binding affinity to HLA-A2. nih.gov Maximized CTL activity against GP2-pulsed targets and HER2+ tumor cells. nih.gov
SPA-12 (2L9V-GP2) Leucine at P2, Valine at P9 Predicted higher binding affinity to HLA-A2 and HLA-A3. researchgate.netaacrjournals.org Significantly increased recognition and functional CTL responses (IFN-γ production) compared to GP2. researchgate.netaacrjournals.org
SPA-13 (2L5L9V-GP2) Leucine at P2, Leucine at P5, Valine at P9 Predicted higher binding affinity to HLA-A2. researchgate.netaacrjournals.org Demonstrated lower CTL responses compared to GP2. researchgate.netaacrjournals.org
G7F Phenylalanine at position 7 Exhibited superior stabilization of HLA-A*0201 molecules compared to GP2. nih.gov Stimulated higher levels of INF-γ production in mice compared to GP2. nih.gov
V6Q Glutamine at position 6 Exhibited superior stabilization of HLA-A*0201 molecules compared to GP2. nih.gov Not specified.

Induction and Characterization of Gp2 Specific Immune Responses

Cytotoxic T Lymphocyte (CTL) Generation and Activity

The primary mechanism by which GP2-mediated anti-tumor effects are thought to occur is through the generation of cytotoxic T lymphocytes (CTLs). These specialized immune cells are capable of recognizing and killing cancer cells that present the GP2 peptide on their surface in the context of MHC class I molecules.

Direct Lysis of HER2/neu-Expressing Target Cells

Studies have consistently demonstrated that GP2 can stimulate the generation of CTLs that effectively lyse HER2/neu-expressing tumor cells. In vitro experiments have shown that CTLs primed with GP2 can kill HER2/neu-positive breast and ovarian cancer cell lines. researchgate.netpnas.org For instance, GP2-stimulated peripheral blood mononuclear cells (PBMCs) from breast cancer patients showed significant killing of HER2/neu positive tumor cells. researchgate.net The lytic activity of GP2-stimulated CTLs has been found to be comparable to that of CTLs stimulated with another well-known HER2-derived peptide, E75. researchgate.net

The cytotoxic response is specific, as the CTLs recognize and lyse target cells loaded with the GP2 peptide. nih.gov This lytic activity is a crucial indicator of the potential therapeutic efficacy of a GP2-based vaccine.

Phenotypic Characterization of GP2-Specific CD8+ T Cells

GP2 is an MHC class I-restricted peptide, meaning it primarily stimulates CD8+ T cells. researchgate.netsemanticscholar.org The resulting GP2-specific CD8+ T cells exhibit a phenotype consistent with effector and memory T cells. nih.gov Vaccination with GP2 has been shown to induce a significant increase in the clonal expansion of GP2-specific CD8+ T cells. nih.govoncotarget.com

Phenotypic analysis of these cells reveals the presence of various memory T-cell subsets, including T stem cell memory (TSCM), central memory (TCM), effector memory (TEM), and terminally differentiated effector memory (TEMRA) cells. frontiersin.org The presence of TSCM cells is particularly noteworthy as they possess the ability for self-renewal and can differentiate into potent effector cells, contributing to a long-lasting anti-tumor immune response. frontiersin.org

Helper T Lymphocyte (Th) Responses

While CD8+ CTLs are the direct effectors of tumor cell killing, CD4+ helper T cells play a critical role in orchestrating and sustaining a robust and durable anti-tumor immune response.

Role of CD4+ T Cells in Sustaining CTL Responses

There is a general consensus that optimal and long-term CTL responses often require help from CD4+ T cells. scirp.orgnih.govnih.govfrontiersin.org CD4+ T cells provide essential signals for the activation, proliferation, and survival of CD8+ T cells. They also contribute to the development of immunological memory, ensuring that the immune system can mount a rapid and effective response upon subsequent encounters with the tumor antigen. frontiersin.org The concern that a vaccine-specific immune response might not be durable without the involvement of CD4+ helper T cells has led to strategies aimed at stimulating both arms of the cellular immune system. scirp.org

Exploration of Potential CD4+ T Cell Epitopes within or in Conjunction with GP2

Given that GP2 is primarily a class I epitope, there is an ongoing exploration for HER2/neu-derived CD4+ T cell epitopes that can be used in conjunction with GP2 to create a more comprehensive and effective vaccine. scirp.org The strategy of combining MHC class I and class II epitopes aims to stimulate both CD8+ and CD4+ T cell responses simultaneously. scirp.org While GP2 itself does not directly stimulate a significant CD4+ T cell response, the co-administration of a separate CD4+ T cell epitope, such as AE37, has been investigated. scirp.org The use of longer peptides that can encompass both CD4+ and CD8+ T cell epitopes is another approach being explored to ensure the efficient stimulation of both T cell subsets. scirp.org

Cytokine Production Profiles

The type of immune response elicited by a vaccine can be characterized by the profile of cytokines produced by the stimulated immune cells. Cytokines are signaling molecules that regulate the function and differentiation of various immune cells.

Vaccination with GP2 has been shown to induce a Th1-polarized immune response, which is generally considered optimal for anti-tumor immunity. This is characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ). nih.govresearchgate.net Studies in mice have demonstrated that immunization with a GP2-based vaccine leads to a significant increase in IFN-γ secretion and a decrease in the production of the Th2-associated cytokine, IL-4. nih.gov IFN-γ is a key cytokine that enhances the cytotoxic activity of CTLs and has direct anti-proliferative effects on some tumor cells. nih.gov

CytokineChange upon GP2 StimulationImplication for Immune ResponseReference
IFN-γ IncreasedPromotes Th1 response, enhances CTL activity nih.govresearchgate.net
IL-4 DecreasedIndicates a shift away from a Th2 response nih.gov
TNF-α IncreasedPro-inflammatory, contributes to anti-tumor effects oup.com

Interferon-gamma (IFN-γ) Secretion by Activated T Cells

A key indicator of a successful cell-mediated immune response against tumor cells is the activation of cytotoxic T lymphocytes (CTLs) and their subsequent secretion of effector cytokines like Interferon-gamma (IFN-γ). nih.govfrontiersin.org Several studies have demonstrated that vaccination with GP2 effectively induces GP2-specific CTLs that secrete IFN-γ. nih.govmedchemexpress.com

In vitro and in vivo assays have been employed to quantify this response. The enzyme-linked immunosorbent spot (ELISPOT) assay, which measures the frequency of cytokine-secreting cells, is a common method used. nih.gov In a phase Ib trial combining the GP2 vaccine with trastuzumab, the mean number of IFN-γ secreting spots in response to GP2 increased from a baseline of 46±19 to 144±60 after the vaccination series. nih.gov Similarly, studies in mice with a GP2-based peptide vaccine showed that the expression of IFN-γ, which corresponds to a Th1-polarized immune response, was significantly higher in the splenocytes of immunized mice compared to control groups. mdpi.com This heightened IFN-γ production is associated with enhanced antitumor immunity and is crucial for the cytotoxic activity of CD8+ lymphocytes. frontiersin.org

Research has also explored modifications of the GP2 peptide to enhance its immunogenicity. Modified peptides were assessed for their ability to stimulate CTL activity, which was measured in part by IFN-γ secretion assays, confirming the importance of this cytokine as a marker for peptide vaccine efficacy. nih.gov

Study TypeMethodBaseline IFN-γ ResponsePost-Vaccination IFN-γ ResponseKey Finding
Phase Ib Clinical Trial nih.govELISPOT Assay46±19 spots144±60 spotsSignificant increase in IFN-γ secreting cells post-vaccination.
Murine Model Study mdpi.comCytokine AnalysisLow/Control LevelsSignificantly HigherGP2 vaccine induces a Th1-polarized response characterized by high IFN-γ.
In Vitro Study nih.govIFN-γ Secretion AssayNot ApplicableEnhanced SecretionModified GP2 peptides improved the induction of GP2-reactive CTLs that secrete IFN-γ.

Interleukin-4 (IL-4) Production and Th1/Th2 Balance

The immune response to an antigen can be broadly categorized into T helper 1 (Th1) or T helper 2 (Th2) types. A Th1 response, characterized by cytokines like IFN-γ and Interleukin-2 (B1167480) (IL-2), promotes cell-mediated immunity, which is essential for killing tumor cells. mdpi.comfrontiersin.org Conversely, a Th2 response, characterized by cytokines such as Interleukin-4 (IL-4), is associated with humoral (antibody-based) immunity. mdpi.comnih.gov For cancer vaccines, a dominant Th1 response is generally considered more desirable. frontiersin.org

Vaccine FormulationIFN-γ (Th1) ProductionIL-2 (Th1) ProductionIL-4 (Th2) ProductionImplied Immune Balance
KLH–GP2 mdpi.comHighHighLow/NegligibleStrong Th1 Polarization
KLH–GP2–P4 mdpi.comHighHigher than KLH-GP2Significant SecretionMixed Th1/Th2 Response

Immune Memory Formation and Persistence

A critical goal of vaccination is the generation of long-lasting immunological memory, which can prevent disease recurrence. dovepress.comnih.gov In the context of cancer, this means sustaining a pool of antigen-specific T cells that can recognize and eliminate any re-emerging tumor cells. nih.gov

Studies of the GP2 vaccine have shown that it can elicit a strong, HER2-specific immune response. aacrjournals.org However, the persistence of this immunity has been a subject of investigation. Evidence suggests that the immunity induced by short peptide vaccines like GP2 can wane over time in the absence of continued antigen exposure. aacrjournals.orgscirp.org For instance, one study noted that GP2-specific IFN-γ secreting cells decreased to near-baseline levels six months after completion of the primary vaccine series. nih.gov

To address this, the use of booster inoculations has been explored. Research shows that the GP2-specific immune response can be effectively maintained and even enhanced with periodic boosters. aacrjournals.orgaacrjournals.org A study evaluating booster shots found that GP2-specific CTL levels were greater in patients who received boosters and that both early (6 months post-primary series) and late (>6 months) boosters sustained an increase in CTLs throughout the booster series. aacrjournals.org Another phase 2b study reported that immune responses in the GP2-vaccinated group remained statistically significant for more than 6 months after the primary immunization series ended, with booster vaccinations further increasing the levels of GP2-specific CTLs. targetedonc.com This indicates that while the initial immune response may decline, memory T cells are formed and can be readily reactivated upon re-exposure to the antigen.

Time PointImmune Response MetricObservationImplication
Post-Primary Vaccination Series targetedonc.comGP2-Specific CTLsIncreased quickly and maintained significance >6 months.GP2 induces a durable initial response.
6 Months Post-Vaccination nih.govIFN-γ Secreting SpotsDecreased to near-baseline levels.Immunity may wane without continued stimulation.
Post-Booster Inoculations aacrjournals.orgaacrjournals.orgGP2-Specific CTLsLevels increased and were maintained or enhanced.Boosters are effective in maintaining long-term immune memory.

Epitope Spreading Phenomena in Response to GP2 Immunization

Epitope spreading is an immunological phenomenon where an immune response initially directed against a specific epitope of an antigen broadens to recognize other epitopes on the same antigen or even different antigens. This is a desirable outcome in cancer immunotherapy as it can lead to a more comprehensive and robust anti-tumor attack, potentially overcoming tumor escape mechanisms like antigen loss.

Vaccination with the GP2 peptide has been shown to induce epitope spreading. oncotarget.comnih.gov Specifically, clinical trials have documented that patients vaccinated with GP2 not only developed GP2-specific immune responses but also showed a significant increase in CD8+ T cells specific for E75, another well-known HER2-derived peptide. oncotarget.comnih.gov This demonstrates intra-antigenic epitope spreading, as both GP2 and E75 are derived from the HER2 protein. oncotarget.com

Conversely, epitope spreading to GP2 has also been observed in patients vaccinated with the E75 peptide. aacrjournals.orgnih.gov In one study, HLA-A3 positive breast cancer patients vaccinated with E75 showed a significant increase in GP2-specific IFN-γ spot-forming cells, indicating a broadening of the immune response to include the GP2 epitope. aacrjournals.org This reciprocal epitope spreading between GP2 and E75 highlights the immunological linkage between different components of the HER2 antigen and suggests that targeting one epitope can initiate a cascade of broader immunity against the tumor. oncotarget.comnih.gov

Preclinical Models and Methodologies for Gp2 Immunological Assessment

In Vitro Immunological Assays

A variety of in vitro assays are instrumental in dissecting the cellular and molecular immune responses elicited by the GP2 peptide. These techniques provide a detailed picture of T-cell activation, cytokine production, and cytotoxic potential.

ELISpot (Enzyme-Linked ImmunoSpot) Assays for Cytokine Detection

The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of GP2 research, it is primarily used to detect and measure the production of interferon-gamma (IFN-γ) by T-cells upon stimulation with the GP2 peptide.

Studies have consistently utilized IFN-γ ELISpot assays to evaluate the immunogenicity of GP2. For instance, research has shown that peripheral blood mononuclear cells (PBMCs) from breast cancer patients, when stimulated with GP2, exhibit an increased number of IFN-γ secreting spots compared to baseline, indicating a specific T-cell response. nih.gov In one study, the mean number of IFN-γ secreting spots in response to GP2 increased from a baseline of 46±19 to 144±60 after a vaccination series. nih.gov Another study confirmed the presence of IFN-γ-producing T-cells in response to the GP2 epitope, with one patient showing 185 spots compared to seven in the control sample. nih.gov

The assay is also employed in animal models. In a study using a liposomal formulation of GP2 in BALB/c mice, splenocytes from immunized mice showed a significantly higher release of IFN-γ when re-stimulated with the GP2 peptide compared to control groups. plos.orgplos.org This demonstrates the utility of ELISpot in assessing vaccine efficacy in preclinical models. plos.org

Table 1: Representative ELISpot Data for GP2-Specific IFN-γ Response

Study GroupMean IFN-γ Spots (per 10^6 PBMCs)Reference
Baseline (Pre-vaccination)46 ± 19 nih.gov
Post-vaccination Series144 ± 60 nih.gov
GP2 Stimulated (Patient UPN 5)185 ± 20 nih.gov
Control (Patient UPN 5)7 ± 2 nih.gov

Flow Cytometry for T-Cell Phenotyping and Intracellular Cytokine Staining

Flow cytometry is a powerful technique for characterizing and quantifying cell populations. In GP2 research, it is used for two primary purposes: phenotyping of T-cell populations (e.g., identifying CD4+ and CD8+ T-cells) and detecting intracellular cytokines, such as IFN-γ and tumor necrosis factor-alpha (TNF-α), produced by these cells.

Intracellular cytokine staining (ICS) combined with flow cytometry allows for the direct visualization and quantification of antigen-specific T-cells. Studies have used this method to show that vaccination with GP2 can lead to an increase in IFN-γ-producing CD8+ T-cells. plos.orgpatsnap.com For example, in a study involving a liposomal GP2 vaccine in mice, flow cytometry analysis of splenocytes revealed that the immunized group had a higher percentage of IFN-γ+ CD8+ T-cells compared to control groups. plos.orgplos.org This indicates the induction of a robust cytotoxic T-lymphocyte (CTL) response. plos.org

Flow cytometry is also crucial for phenotyping the responding T-cell populations, confirming that the GP2 peptide primarily stimulates CD8+ T-cells, which are critical for anti-tumor immunity. plos.orgpatsnap.com

Table 2: Flow Cytometry Analysis of T-Cell Responses to GP2

AnalysisKey FindingReference
Intracellular Cytokine StainingIncreased frequency of IFN-γ+ CD8+ T-cells post-vaccination. plos.orgpatsnap.com
T-Cell PhenotypingPredominant stimulation of the CD8+ T-cell population. plos.orgpatsnap.com

HLA-A2:IgG Dimer and Multimer Assays for Antigen-Specific T Cell Detection

To directly identify and quantify T-cells that recognize the GP2 peptide presented by the HLA-A2 molecule, researchers utilize HLA-A2:IgG dimer or multimer (e.g., tetramer) assays. These reagents consist of multiple HLA-A2 molecules, each loaded with the GP2 peptide, which can bind with high avidity to the T-cell receptors (TCRs) of GP2-specific T-cells.

These assays, often used in conjunction with flow cytometry, provide a direct measure of the clonal expansion of antigen-specific T-cells. Studies have demonstrated an increase in GP2-specific CD8+ T-cells following vaccination using HLA-A2:IgG dimer assays. patsnap.com Preclinical studies have also employed tetramer staining to identify GP2-specific T-cells in the peripheral blood of patients. researchgate.net The intensity of multimer staining can also be an indicator of the avidity of the T-cell response. nih.gov

Peptide-Pulsed Dendritic Cell (DC) Co-culture Systems

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that are essential for initiating primary T-cell responses. In vitro, co-culture systems using DCs pulsed with the GP2 peptide are a cornerstone for generating and expanding GP2-specific T-cells from peripheral blood. scirp.orgresearchgate.net

These systems involve isolating monocytes from blood, differentiating them into DCs, and then "pulsing" them with the GP2 peptide. nih.govaai.org These peptide-loaded DCs are then co-cultured with lymphocytes (T-cells) from the same individual. researchgate.netaai.org This process mimics the natural antigen presentation process and effectively stimulates the proliferation and activation of GP2-specific T-cells. The resulting T-cell populations can then be analyzed for their phenotype, cytokine production, and cytotoxic function using the assays described above. nih.govresearchgate.net Studies have shown that DCs pulsed with GP2 can prime CTLs capable of lysing HLA-A2-positive, HER2-expressing cancer cells. scirp.org

In Vivo Immunological Models

To evaluate the immunogenicity and anti-tumor efficacy of GP2 in a whole-organism context, various in vivo models are employed. These models are critical for understanding the complex interactions of the immune system and for predicting potential clinical outcomes.

Animal models, particularly mice, are fundamental to the preclinical evaluation of GP2-based vaccines. Standard BALB/c mice have been used to assess the immunogenicity of different GP2 vaccine formulations, such as those incorporating liposomes and adjuvants. plos.orgpatsnap.com In these models, researchers can evaluate immune responses by analyzing splenocytes and lymph node cells after immunization. plos.orgplos.org

A significant challenge in using standard mouse models is that the GP2 peptide is specific for the human HLA-A2 molecule. To overcome this, researchers utilize HLA-A2 transgenic mice. aai.orgsoton.ac.uknih.gov These mice are genetically engineered to express the human HLA-A2 molecule, allowing for the in vivo assessment of an HLA-A2-restricted immune response to the GP2 peptide. However, some studies have reported difficulty in generating a response to the GP2 peptide in certain HLA-A2 transgenic mouse models, suggesting potential differences in the T-cell repertoire between species. aai.org

Murine Immunization Protocols and Immune Monitoring

Murine immunization studies are fundamental to assessing the immunogenicity of peptide vaccines like GP2. In typical protocols, female BALB/c mice are immunized multiple times at set intervals. For instance, one study involved immunizing mice three times at two-week intervals. nih.gov The immunogen, often a formulation of the GP2 peptide, is administered subcutaneously. nih.govresearchgate.net

To enhance the immune response, GP2 is commonly administered with an adjuvant. Granulocyte-macrophage colony-stimulating factor (GM-CSF) has been used as an immunoadjuvant in several preclinical and clinical studies of GP2. nih.govnih.gov Other approaches have involved conjugating the GP2 peptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or incorporating it into liposomal formulations. nih.govplos.orgnih.gov For example, a nanoliposomal formulation of GP2 included the adjuvant monophosphoryl lipid A (MPL) and the fusogenic lipid dioleoylphosphatidylethanolamine (DOPE) to improve vaccine efficacy. plos.org

Immune monitoring is a critical component of these protocols. Two weeks after the final immunization, various immunological assays are performed. nih.govresearchgate.netnih.gov These include the collection of sera to detect HER2/neu-specific antibodies and the harvesting of splenocytes and lymph node cells to analyze cellular immune responses. nih.govnih.gov

A summary of a representative murine immunization protocol is provided below:

Table 1: Example of a Murine Immunization Protocol for GP2
Parameter Description
Animal Model BALB/c mice nih.govresearchgate.net
Immunogen KLH-conjugated GP2 peptide (KLH-GP2) or GP2 formulated in nanoliposomes (Lip-DOPE-MPL-GP2) nih.govplos.org
Administration Subcutaneous injections nih.govresearchgate.net
Immunization Schedule Three immunizations at two-week intervals nih.govresearchgate.net
Immune Monitoring Collection of sera and splenocytes two weeks after the final immunization nih.govnih.gov

Assessment of Delayed-Type Hypersensitivity (DTH) Reactions

The delayed-type hypersensitivity (DTH) reaction is an in vivo measure of cell-mediated immunity. It is a classic immunological assay used to assess the response to a specific antigen. In the context of GP2 vaccine studies, a positive DTH response indicates the induction of a GP2-specific T-cell response. researchgate.netnih.gov

The DTH test is typically performed by intradermally injecting the GP2 peptide. greenwichlifesciences.com The reaction at the injection site is then measured, usually 48-72 hours later. greenwichlifesciences.com The size of the induration (hardening) and erythema (reddening) is quantified. An orthogonal mean of the induration is often calculated, and a response greater than a predefined size (e.g., 5mm) is considered positive. ascopubs.org

In preclinical studies, DTH responses have been used to confirm the immunogenicity of GP2-based vaccines. researchgate.net For example, a significant increase in DTH response was observed in vaccinated subjects compared to controls, demonstrating the vaccine's ability to elicit an in vivo immune response. oncotarget.com Furthermore, a positive baseline DTH response to GP2 has been investigated as a potential prognostic factor for disease-free survival in clinical trials. greenwichlifesciences.comascopubs.org

Analysis of Splenocyte and Lymph Node Immune Cell Populations

To understand the cellular mechanisms underlying the anti-tumor effects of GP2, splenocytes and lymph node cells from immunized mice are analyzed. These analyses typically focus on the activation and proliferation of specific immune cell populations, particularly T-cells, and the profile of cytokines they produce. nih.govnih.gov

Fourteen days after the final immunization, splenocytes and lymph node cells are harvested. nih.gov These cells are often re-stimulated in vitro with the GP2 peptide to assess antigen-specific responses. nih.gov Flow cytometry is a key technique used to phenotype and quantify different immune cell populations, such as CD4+ (helper) and CD8+ (cytotoxic) T-cells. nih.govplos.org

Studies have shown that immunization with GP2 formulations leads to a significant increase in the frequency of GP2-specific CD8+ T-cells. researchgate.netnih.gov Furthermore, the analysis of cytokine production by these immune cells provides insights into the nature of the immune response. A Th1-polarized response, characterized by the secretion of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), is considered crucial for effective anti-tumor immunity. nih.govmdpi.com Enzyme-linked immunospot (ELISpot) assays and intracellular cytokine staining followed by flow cytometry are common methods to measure cytokine production. nih.govplos.org

Research has demonstrated that splenocytes from mice immunized with a liposomal GP2 formulation produced significantly higher levels of IFN-γ compared to control groups, indicating a robust Th1 response. nih.govresearchgate.net This increase in IFN-γ is associated with enhanced cytotoxic T-lymphocyte (CTL) activity, which is essential for killing tumor cells. nih.govscirp.org Conversely, the levels of Th2-associated cytokines, such as interleukin-4 (IL-4), are often not significantly elevated. nih.gov

Table 2: Key Findings from Splenocyte and Lymph Node Analysis after GP2 Immunization

Finding Method of Analysis Significance Reference
Increased GP2-specific CD8+ T-cells HLA-A2:Immunoglobulin dimer assay, Flow Cytometry Indicates activation of cytotoxic T-lymphocytes researchgate.netnih.gov
Elevated IFN-γ production ELISpot, Intracellular Cytokine Staining, qRT-PCR Suggests a Th1-polarized anti-tumor immune response nih.govnih.govresearchgate.net
Increased IL-2 secretion ELISA Supports the proliferation and activation of T-cells nih.gov
No significant increase in IL-4 ELISpot, qRT-PCR Indicates a skewing away from a Th2 response nih.gov

Mammalian Transgenic and Xenograft Models

To evaluate the anti-tumor efficacy of GP2 in a setting that more closely resembles human disease, mammalian transgenic and xenograft models are employed. These models are instrumental in demonstrating the therapeutic potential of GP2-based vaccines.

HER2/neu Transgenic Mouse Models (e.g., MMTV-neu)

HER2/neu transgenic mouse models, such as the MMTV-neu mouse, are valuable tools for studying HER2-targeted therapies. nih.govoatext.com These mice are genetically engineered to express the rat neu oncogene (the rodent homolog of human HER2) under the control of the mouse mammary tumor virus (MMTV) promoter. nih.gov This leads to the overexpression of the neu protein in the mammary epithelium and the spontaneous development of mammary tumors. nih.gov

These models are particularly useful for investigating immune tolerance to the HER2/neu antigen, a significant challenge in cancer immunotherapy. oatext.comnih.gov Preclinical studies using HER2/neu transgenic mice have shown that vaccination can break immune tolerance and induce anti-neu immune responses. nih.gov For instance, research in these models has highlighted the necessity of both cellular and humoral immunity for the effective eradication of HER2/neu-expressing tumors. nih.gov

Syngeneic Tumor Models (e.g., TUBO Breast Cancer Model)

Syngeneic tumor models, where tumor cells and the host animal are from the same inbred strain, are widely used to assess cancer immunotherapies. The TUBO breast cancer model is a well-established syngeneic model for HER2-positive breast cancer. nih.gov It utilizes a cell line derived from a spontaneous mammary tumor in a BALB/c MMTV-neu transgenic mouse. nih.gov These TUBO cells overexpress the rat neu protein. nih.govmdpi.com

When TUBO cells are implanted into immunocompetent BALB/c mice, they form tumors that can be used to evaluate the prophylactic and therapeutic efficacy of vaccines like GP2. nih.govplos.orgresearchgate.net This model is advantageous because the intact immune system of the host mouse can be studied in response to the growing tumor and the vaccine intervention. nih.gov

Evaluation of Anti-Tumor Immunity in Preclinical Disease Settings

The ultimate goal of preclinical studies is to determine if a vaccine can control tumor growth and improve survival. In both prophylactic and therapeutic settings, GP2-based vaccines have demonstrated significant anti-tumor immunity. nih.govmdpi.com

In prophylactic studies, mice are immunized before being challenged with tumor cells. nih.gov In therapeutic studies, the vaccine is administered after tumors have been established. nih.govplos.org In the TUBO model, vaccination with various GP2 formulations has led to a significant inhibition of tumor growth and prolonged survival compared to control groups. nih.govplos.orgmdpi.com

For example, a study using a liposomal GP2 formulation showed a marked delay in tumor growth and a significant increase in the median survival time of the treated mice. plos.org Another study comparing a GP2 vaccine with a chimeric vaccine containing both GP2 and a B-cell epitope (P4) found that both formulations significantly inhibited tumor growth, with the chimeric vaccine showing slightly superior efficacy. nih.govmdpi.com These findings underscore the potential of GP2 as an immunotherapeutic agent for HER2-positive cancers. plos.org

Table 3: Summary of Anti-Tumor Efficacy of GP2 in the TUBO Model

Vaccine Formulation Study Setting Key Outcomes Reference
Lip-DOPE-MPL-GP2 Prophylactic & Therapeutic Significant inhibition of tumor growth, prolonged survival plos.org
KLH-GP2 Prophylactic & Therapeutic Significant inhibition of tumor growth, increased survival nih.govmdpi.com
KLH-GP2-P4 Prophylactic & Therapeutic Greater tumor inhibition and longer survival compared to KLH-GP2 nih.govnih.govmdpi.com

Immunomodulatory Strategies and Combination Approaches with Her2/neu 654 662 Gp2

Adjuvant Systems in Peptide Immunization

The efficacy of peptide vaccines like GP2 is critically dependent on the use of adjuvants, which amplify the antigen-specific immune response. cancer.govscirp.org Various adjuvant systems have been explored to maximize the generation of HER2/neu-specific CTLs.

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) is a well-established immunoadjuvant frequently combined with the GP2 peptide. asco.orgdovepress.com Its primary role is to stimulate the proliferation and maturation of antigen-presenting cells (APCs), thereby enhancing the presentation of the GP2 peptide to T cells and potentiating a tumor-specific CTL response. cancer.govdovepress.comgreenwichlifesciences.com

Clinical trials have consistently demonstrated that the combination of GP2 with GM-CSF is capable of inducing a specific immune response. A phase I trial in disease-free, node-negative breast cancer patients confirmed that the GP2 plus GM-CSF vaccine was safe and successfully elicited both in vivo and ex vivo immunologic responses. researchgate.netnih.gov Specifically, the vaccine induced GP2-specific CD8+ T cells and demonstrated epitope spreading by also increasing E75-specific CD8+ T cells. researchgate.netnih.gov

A subsequent phase II randomized trial provided further insight by comparing the GP2 plus GM-CSF vaccine to GM-CSF alone. nih.gov The results showed that while toxicities were comparable between the two groups and attributable to GM-CSF, the desired immune responses were not. nih.govpersonalizedmedonc.com Patients receiving the GP2 vaccine experienced a significant increase in delayed-type hypersensitivity (DTH) response, CTL clonal expansion, and enhanced CTL function, whereas those receiving only GM-CSF did not. nih.gov This pivotal finding confirms that the immunologic activity is a direct result of the GP2 peptide, while GM-CSF serves as a critical, albeit non-specific, immune stimulant. nih.gov

Table 1: Immunological Response in Phase II Trial of GP2 + GM-CSF vs. GM-CSF Alone

Immune Response Metric GP2 + GM-CSF Group GM-CSF Alone Group Key Finding
Delayed-Type Hypersensitivity (DTH) Significant increase post-treatment nih.gov No significant increase nih.gov Response is antigen-specific.
CTL Clonal Expansion Induced by vaccine nih.gov Not induced nih.gov Vaccine drives specific T-cell proliferation.
CTL Function (Granzyme B) Significantly enhanced nih.gov No significant change nih.gov Vaccine improves cytotoxic capability.

| Peak Immunity (Dimer Assay) | 100.0% targetedonc.com | 89.4% targetedonc.com | Combination achieves higher peak immunity. |

This table summarizes data from a phase II clinical trial (NCT00524277) as reported in multiple sources. nih.govtargetedonc.com

To further enhance the immune response to the GP2 peptide, researchers have investigated lipid-based adjuvants and delivery systems. plos.org Among these, Monophosphoryl Lipid A (MPL) and the fusogenic lipid Dioleoylphosphatidylethanolamine (DOPE) have shown considerable promise. plos.orgnih.gov

MPL is a detoxified derivative of lipopolysaccharide that acts as a potent adjuvant by activating Toll-like receptor 4 (TLR4). plos.orgmdpi.com This activation preferentially drives a T-helper 1 (Th1) immune response, which is crucial for generating effective CTL-mediated anti-tumor immunity. plos.orgmdpi.com DOPE is incorporated into lipid-based delivery systems, such as liposomes, to facilitate the escape of the encapsulated antigen from the endosome into the cytoplasm of APCs, a critical step for MHC class I presentation. plos.orgscilit.com

In preclinical studies, a formulation combining the GP2 peptide with both MPL and DOPE within a liposomal structure demonstrated superior immunogenicity and therapeutic efficacy in a mouse tumor model. plos.orgnih.gov This co-formulation was shown to induce high antitumor immunity, leading to reduced tumor sizes and prolonged survival. plos.orgpatsnap.com

Nanoliposomes serve as a sophisticated delivery vehicle for peptide antigens like GP2. mdpi.comscdi-montpellier.fr These nanoparticle-based systems protect the peptide from degradation, allow for controlled release, and can be designed to target APCs. mdpi.com By encapsulating or conjugating GP2 and adjuvants like MPL into a nanoliposome, the delivery and subsequent immune response can be significantly improved. plos.org

One study utilized a nanoliposome composed of DMPC, DMPG, and the fusogenic lipid DOPE, with the GP2 peptide and MPL adjuvant conjugated to its surface. plos.orgnih.govnih.gov This pH-sensitive formulation is designed for efficient delivery of the peptide into the APCs. plos.orgmdpi.com

In a TUBO mouse model of breast cancer, this nanoliposome formulation (Lip-DOPE-MPL-GP2) proved highly effective. plos.org Mice vaccinated with this formulation exhibited the highest number of IFN-γ-producing CD8+ cells and the strongest CTL response compared to other formulations. plos.orgnih.govpatsnap.com This enhanced cellular immunity translated into significant protective and therapeutic effects, with vaccinated mice showing delayed tumor growth and longer survival times. plos.orgnih.gov

Table 2: Efficacy of Nanoliposome GP2 Vaccine in a Preclinical Model

Formulation Group Key Immunological Finding Prophylactic Efficacy (% Tumor Growth Delay) Therapeutic Efficacy
Lip-DOPE-MPL-GP2 Highest IFN-γ+ in CD8+ cells and CTL response plos.orgnih.gov 92.22% nih.gov Potent therapeutic effect (p<0.0001) plos.org
Lip-DOPE-GP2 Significant CTL response nih.gov 80.88% nih.gov Not specified

| HEPS-dextrose 5% (Control) | Baseline response | N/A | N/A |

This table summarizes data from a preclinical study using a TUBO mouse model. plos.orgnih.govnih.gov

Lipid-Based Adjuvants and Delivery Systems (e.g., Monophosphoryl Lipid A, DOPE)

Combination with HER2-Targeted Therapies

Combining the GP2 vaccine with standard-of-care HER2-targeted therapies, such as the monoclonal antibody trastuzumab, represents a promising strategy to create a multi-pronged attack on HER2-positive cancers. greenwichlifesciences.com

Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 protein. dovepress.comnih.gov While it has direct anti-tumor effects, it also mediates immune responses, primarily through antibody-dependent cellular cytotoxicity (ADCC). dovepress.comnih.gov This process leads to the release of tumor antigens, which can then be taken up by APCs for cross-presentation to T cells, thereby stimulating a CD8+ T cell response. nih.gov

The concurrent use of the GP2 vaccine and trastuzumab is hypothesized to be synergistic. personalizedmedonc.comnih.gov The vaccine primes the immune system by generating a pool of HER2-specific CTLs, while trastuzumab enhances the presentation of HER2 antigens (including the GP2 epitope) through ADCC, potentially amplifying the vaccine-induced immune response. nih.govnih.gov

Clinical trial results support this hypothesis. A phase Ib trial evaluating the concurrent administration of the GP2 vaccine and trastuzumab found the combination to be safe and immunogenic, inducing a dose-dependent immune response without significant cardiac toxicity. nih.govascopubs.org Notably, in a phase II trial, the most profound clinical benefit was observed in patients with HER2 3+ (overexpressing) tumors who had also received trastuzumab as standard of care. nih.govoup.com In the per-treatment analysis of this subgroup, patients who received the vaccine had a 100% disease-free survival (DFS) rate at 5-year follow-up, compared to 89% in the control group, suggesting a powerful synergistic effect. nih.govcancernetwork.com

Beyond enhancing antigen presentation, trastuzumab may also directly increase the susceptibility of tumor cells to being killed by CTLs. Preclinical research investigated this mechanism by treating HER2-expressing breast cancer cell lines with trastuzumab before exposing them to HER2/neu peptide-stimulated CTLs. nih.gov

The study found that pretreating tumor cells with trastuzumab led to a significant increase in their lysis by these CTLs. nih.gov This effect was observed regardless of the level of HER2/neu expression on the tumor cells. nih.gov The proposed mechanism is that trastuzumab binding induces the internalization and turnover of the HER2/neu protein, which may lead to enhanced processing and presentation of HER2-derived peptides like GP2 on the tumor cell surface via the MHC class I pathway, making them better targets for CTLs. nih.govnih.gov In experiments using peripheral blood mononuclear cells from vaccinated patients, the average specific cytotoxicity increased significantly after tumor cells were pretreated with trastuzumab. nih.gov This finding provides a direct cellular mechanism for the synergy observed in clinical settings, where the antibody "marks" tumor cells for more efficient destruction by vaccine-induced T cells. dovepress.comnih.gov

Synergistic Immunological Effects with Monoclonal Antibodies (e.g., Trastuzumab)

Strategies for Overcoming Immunological Tolerance

The development of effective cancer vaccines against self-antigens like HER2/neu is often hindered by immunological tolerance, a mechanism that prevents the immune system from attacking the body's own tissues. nih.gov Overcoming this tolerance is a critical step in harnessing the immune system to target and eliminate cancer cells.

Approaches to Break Self-Tolerance to HER2/neu

The HER2/neu protein is a 'self' tumor antigen, and as such, the immune system is generally tolerant to it. nih.gov To elicit a potent anti-tumor response, vaccination strategies must be able to circumvent this tolerance. nih.gov Several approaches have been investigated to break this state of non-responsiveness.

One key strategy involves immunization with xenogeneic (foreign) versions of the HER2/neu protein that are highly homologous to the self-protein. nih.gov Studies have shown that immunizing with the human HER-2/neu intracellular domain (hICD), which is 92% homologous to the rat neu protein, can circumvent tolerance in rats. nih.gov This approach successfully generated both significant T-cell responses and high-titer antibodies that recognized the 'self' rat neu protein. nih.gov The underlying principle is that the foreign protein, while similar enough to elicit a cross-reactive response against the self-antigen, possesses enough sequence differences to be recognized as foreign by the immune system, thereby initiating an immune response. nih.govscirp.org

Another approach is the use of chimeric DNA constructs that combine sequences from different species, such as rat/human HER2/neu fusion proteins. scirp.org These chimeric molecules have been shown to induce specific and sustained proliferation and IFN-γ production by both CD4+ and CD8+ T cells, suggesting they can overcome the T-cell dysfunction induced by tumors. scirp.org The combination of heterologous (e.g., rat neu) and self-antigens (human HER2) in a vaccine formulation has been demonstrated to enhance antitumor immunity. scirp.org

Furthermore, the use of potent immunoadjuvants is crucial. Heat shock proteins (HSPs), for instance, have been shown to be strong immunoadjuvants. aai.org A vaccine complex of HSP110 with the intracellular domain of human HER-2/neu was capable of breaking tolerance against the rat neu protein in transgenic mice, leading to the inhibition of spontaneous mammary tumor development. aai.org Similarly, preclinical studies have shown that a combination of monoclonal antibodies targeting HER2/neu with a GM-CSF-secreting whole-cell vaccine can overcome immune tolerance and improve tumor-free survival. oncotarget.com

Engineered exosomes emerging from muscle cells have also been explored as a novel method to break tolerance towards tumor self-antigens. exosome-rna.com In mice transgenic for rat HER2/neu, injection with a DNA vector that engineers exosomes to present the HER2/neu antigen led to the detection of antigen-specific CD8+ T lymphocytes and a significant delay in tumor development. exosome-rna.com

These strategies highlight the various innovative methods being explored to overcome the significant challenge of self-tolerance in the development of effective immunotherapies against HER2-expressing cancers.

Exploiting Heterologous or Modified Peptide Sequences

Building on the principle of breaking self-tolerance, the exploitation of heterologous or modified peptide sequences is a refined strategy. This approach often involves using xenogeneic antigens that share cross-reactive epitopes with the self-antigen. scirp.org For instance, the rat neu protein, the rodent homolog of human HER2, shares significant sequence homology (around 80-92%) with its human counterpart. nih.govscirp.org Immunization with the rat neu protein or DNA encoding it can break tolerance to the human HER2 protein. nih.govscirp.org This is because T-cells that might recognize the self-HER2 protein are often deleted or rendered anergic during development. However, T-cells capable of recognizing the slightly different xenogeneic epitopes from the rat protein may still exist and can be activated. These activated T-cells can then cross-react with the shared epitopes on the human HER2 protein expressed by tumor cells. scirp.org

Research has demonstrated that a vaccination regimen combining heterologous rat neu with self HER2, or using a hybrid construct, significantly improves anti-tumor immune responses in HER2 transgenic mice. scirp.org This strategy of combining heterologous and self-antigens appears to be a potent way to overcome immunotolerance. scirp.org

Beyond using naturally occurring heterologous sequences, peptides can be intentionally modified to enhance their immunogenicity. The native GP2 peptide binds to HLA-A2.1, but with a relatively low affinity. researchgate.net Modifications to the peptide sequence, particularly at the anchor residues that interact with the MHC molecule, can be made to improve binding affinity and stability. While altering the anchor residues of GP2 did not significantly improve binding in one study, another study showed that modifying the HER2/neu-derived tumor antigen GP2 can improve the induction of GP2-reactive cytotoxic T lymphocytes. researchgate.netmedchemexpress.com

The table below summarizes key findings from studies exploring heterologous and modified peptide strategies.

StrategyDescriptionKey FindingsReference
Xenogeneic ImmunizationImmunizing with a highly homologous foreign protein (e.g., human HER-2/neu in rats tolerant to rat neu).Circumvented tolerance, eliciting significant T-cell and antibody responses against the 'self' protein. nih.gov
Chimeric DNA VaccinesUsing DNA constructs encoding fusion proteins of rat and human HER2/neu sequences.Induced specific and sustained T-cell proliferation and IFN-γ production, overcoming tumor-induced T-cell dysfunction. scirp.org
Heterologous & Self-Antigen CombinationVaccine combining both heterologous (rat neu) and self (human HER2) antigens.Significantly improved anti-tumor immunity and rejection of HER2-positive tumors in transgenic mice. scirp.org
Peptide ModificationAltering the amino acid sequence of a peptide like GP2 to improve its properties.Modification of the GP2 peptide has been shown to improve the induction of reactive cytotoxic T lymphocytes. medchemexpress.com

Integration with Broader Immunotherapy Modalities

The efficacy of the HER2/neu (654-662) GP2 peptide vaccine can be potentially enhanced by integrating it with other immunotherapy modalities and conventional cancer treatments. These combination strategies aim to create a more potent anti-tumor immune response by targeting different aspects of the cancer-immunity cycle.

Conceptual Synergies with Immune Checkpoint Modulation (e.g., PD-1/PD-L1 pathway)

Immune checkpoints, such as the programmed cell death-1 (PD-1) receptor and its ligand (PD-L1), are critical for maintaining immune homeostasis and preventing autoimmunity. nih.govtandfonline.com However, many tumors exploit these pathways to evade immune destruction. nih.gov Tumor cells can express PD-L1, which binds to PD-1 on activated T-cells, delivering an inhibitory signal that suppresses their cytotoxic activity. nih.govtandfonline.com

In HER2-positive breast cancer, there is a strong rationale for combining HER2-targeted therapies like the GP2 vaccine with immune checkpoint inhibitors. PD-L1 expression has been associated with clinicopathologic features of aggressive disease, including HER2-positivity. nih.gov Furthermore, treatment with the anti-HER2 antibody trastuzumab has been shown to upregulate PD-L1 levels, potentially mediating treatment resistance. dovepress.com

The synergy between a HER2-targeted vaccine and a PD-1/PD-L1 inhibitor is conceptually powerful. The GP2 vaccine works to prime and expand a population of HER2-specific cytotoxic T-lymphocytes (CTLs). nih.govdovepress.com However, the effectiveness of these CTLs within the tumor microenvironment can be dampened by the expression of PD-L1 on cancer cells. nih.gov By adding a checkpoint inhibitor, this "brake" on the T-cell response is released, allowing the vaccine-induced CTLs to function more effectively and kill tumor cells. tandfonline.comfrontiersin.org

Preclinical studies have supported this synergy, showing that the combination of PD-L1 and HER2 inhibitors was more effective against HER2-positive breast cancer in animal models than either agent alone. dovepress.comfrontiersin.org Clinical trials are actively investigating the combination of various HER2-targeted therapies with checkpoint inhibitors like pembrolizumab (B1139204) and atezolizumab in patients with HER2-positive breast cancer. mdpi.comjcancer.orgnih.gov

Potential for Combination with Other Cancer Therapies (e.g., Chemotherapy-Induced Immunogenic Cell Death)

The combination of the GP2 vaccine with standard cancer therapies like chemotherapy is another promising strategy. Certain chemotherapeutic agents can induce a specific type of cancer cell death known as immunogenic cell death (ICD). biorxiv.orgaacrjournals.org ICD is characterized by the release of danger-associated molecular patterns (DAMPs), which act as "eat me" signals and danger signals to the immune system. aacrjournals.org These signals promote the maturation of dendritic cells (DCs) and enhance the priming of anti-tumor T-cell responses. aacrjournals.org

Therefore, chemotherapy that induces ICD can essentially act as an in-situ vaccine, exposing the immune system to tumor antigens in an inflammatory context. researchgate.net This creates a more favorable environment for a specific vaccine like GP2 to work. The chemotherapy can increase the pool of tumor antigens available for presentation by DCs, while the GP2 vaccine directs the subsequent immune response specifically towards the HER2/neu antigen.

The antibody-drug conjugate Trastuzumab emtansine (T-DM1) is a HER2-targeted therapy that has been shown to induce ICD in sensitive cancer cells. biorxiv.orgaacrjournals.org The loss of this ICD induction is associated with the development of resistance. aacrjournals.org This suggests that therapies that can induce or restore ICD could be powerful partners for HER2-targeted immunotherapies.

The combination of the GP2 peptide vaccine with trastuzumab has been evaluated and has shown potential clinical benefits. dovepress.commdpi.comnih.gov Trastuzumab itself has immune-mediated mechanisms of action, including antibody-dependent cellular cytotoxicity (ADCC), which can lead to antigen release and cross-presentation by DCs, stimulating a CD8+ T cell response. nih.govnih.gov Combining this effect with a direct T-cell-eliciting vaccine like GP2 could lead to a more comprehensive and durable anti-tumor immune response. dovepress.comtandfonline.com

The table below outlines research findings on the combination of HER2-targeted therapies with other immunotherapies.

Combination ApproachRationaleSupporting EvidenceReference
GP2 Vaccine + PD-1/PD-L1 InhibitorsVaccine generates HER2-specific T-cells; checkpoint inhibitors overcome tumor-induced T-cell suppression.Preclinical studies show synergistic effects. PD-L1 expression is linked to HER2-positive status and trastuzumab resistance. dovepress.comfrontiersin.orgjcancer.org
GP2 Vaccine + TrastuzumabTrastuzumab's ADCC activity enhances antigen presentation for vaccine-induced T-cells.Phase Ib/II trials have evaluated the combination, suggesting synergy and a broad immune response. dovepress.comnih.govtandfonline.com
HER2 Immunotherapy + ICD-Inducing ChemotherapyChemotherapy acts as an in-situ vaccine, creating an immunogenic environment that enhances the specific response from a HER2 vaccine.T-DM1, a HER2-targeted agent, has been shown to induce ICD. Restoring ICD can overcome resistance. biorxiv.orgaacrjournals.org

Advanced Research Directions and Peptide Design Considerations for Her2/neu 654 662 Gp2

Rational Design of Modified GP2 Peptide Variants

To overcome the inherent limitations of the natural GP2 peptide, researchers have employed rational design strategies to create modified versions with improved immunological properties. These approaches leverage computational predictions and strategic amino acid substitutions to enhance the peptide's interaction with the immune system.

In Silico Prediction of Enhanced MHC Binding

Computational algorithms play a crucial role in the rational design of more potent peptide vaccines. Tools such as BIMAS (BioInformatics and Molecular Analysis Section) and SYFPEITHI are widely used to predict the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules. aacrjournals.orgresearchgate.netmdpi.com These algorithms analyze the peptide sequence and predict how well it will fit into the binding groove of specific HLA alleles, such as HLA-A2. google.comwalshmedicalmedia.com

By using these predictive models, researchers can screen numerous potential amino acid substitutions within the GP2 sequence to identify modifications that are likely to increase its binding affinity for MHC class I molecules. aacrjournals.orgresearchgate.net A higher binding affinity generally leads to a more stable peptide-MHC complex on the surface of antigen-presenting cells, which is a critical step for the robust activation of cytotoxic T lymphocytes (CTLs). aacrjournals.org For instance, these algorithms were used to predict that certain amino acid substitutions in the GP2 peptide could enhance its binding to both HLA-A2 and HLA-A3. aacrjournals.orgresearchgate.net

Amino Acid Substitutions for Improved Immunogenicity

Building on in silico predictions, targeted amino acid substitutions are made to the GP2 peptide sequence to experimentally validate and improve its immunogenicity. A significant challenge with the native GP2 peptide is its poor binding affinity to HLA-A*0201. nih.gov To address this, various studies have explored substituting specific amino acids at different positions.

One notable example is the development of the 2L9V-GP2 variant. Based on predictions from BIMAS and SYFPEITHI algorithms, two variants, 2L9V-GP2 (SPA-12) and 2L5L9V-GP2 (SPA-13), were designed with anticipated higher binding affinity to HLA-A2. aacrjournals.orgresearchgate.net Preclinical studies confirmed that 2L9V-GP2, in particular, demonstrated significantly enhanced recognition and stimulation of GP2-specific CTLs from breast cancer patients compared to the native GP2 peptide. aacrjournals.orgresearchgate.net

Other research has focused on substitutions at both the N- and C-termini of the GP2 peptide. Modifications such as adding a phenylalanine at position 1 (1F) were shown to significantly improve binding affinity to HLA-A2. nih.gov A variant incorporating phenylalanine at position 1, leucine (B10760876) at position 2, and valine at position 10 (1F2L10V) was found to maximize CTL activity against both GP2-pulsed target cells and HER2/neu-positive tumor cells. nih.gov Similarly, substitutions at secondary anchor positions, such as V6Q and G7F, have also demonstrated superior stabilization of the HLA-A*0201 molecule compared to the original GP2 peptide. nih.gov

Table 1: Modified GP2 Peptide Variants and Their Effects

Peptide Variant Modification Predicted/Observed Effect Reference
1F Phenylalanine at position 1 Improved binding affinity to HLA-A2 nih.gov
1F2L10V Phenylalanine at position 1, Leucine at position 2, Valine at position 10 Maximized CTL activity nih.gov
V6Q Valine to Glutamine at position 6 Superior stabilization of HLA-A*0201 nih.gov
G7F Glycine to Phenylalanine at position 7 Superior stabilization of HLA-A*0201, higher INFγ production nih.gov
2L9V-GP2 (SPA-12) Leucine at position 2, Valine at position 9 Enhanced CTL recognition and stimulation aacrjournals.orgresearchgate.net
2L5L9V-GP2 (SPA-13) Leucine at position 2, Leucine at position 5, Valine at position 9 Higher predicted binding affinity, but lower CTL response than GP2 aacrjournals.orgresearchgate.net

Development of Multi-Epitope and Hybrid Peptide Vaccine Formulations

To broaden and strengthen the anti-tumor immune response, research has moved beyond single-peptide vaccines to more complex formulations. These next-generation vaccines aim to stimulate multiple arms of the immune system simultaneously.

Incorporating CD4+ T Helper Epitopes for Durable Immunity

To achieve this, multi-epitope vaccines are being developed that incorporate both MHC class I-restricted epitopes like GP2 (to stimulate CD8+ T cells) and MHC class II-restricted epitopes (to stimulate CD4+ T cells). scirp.orgnih.gov The inclusion of a CD4+ T helper epitope is believed to be essential for a durable vaccine-specific immune response. scirp.org One strategy involves using the AE37 vaccine, which contains a HER2-derived MHC class II epitope, in combination with class I epitopes. scirp.org Another approach is the use of universal helper T-cell epitopes, such as PADRE, which can be fused to peptides like GP2 to enhance the immune response. mdpi.com Linkers like GPGPG are often used to join different epitopes together in a single vaccine construct, facilitating their processing and presentation by the immune system. mdpi.comresearchgate.net

Co-administration with Other HER2/neu-Derived CTL Epitopes

Another strategy to enhance the efficacy of GP2-based vaccines is to combine them with other immunogenic peptides derived from the HER2/neu protein. nih.govplos.org The most studied of these is E75 (nelipepimut-S), a peptide from the extracellular domain of HER2. mdpi.comscirp.org

While GP2 has a lower binding affinity for HLA-A2 compared to E75, it has been shown to be equally or even more immunogenic in some contexts. scirp.orgplos.org The rationale for combining these peptides is to target multiple epitopes on the HER2/neu protein, which may reduce the risk of tumor escape due to the loss or alteration of a single epitope. nih.gov Clinical trials have explored the co-administration of E75 and GP2, and some studies have observed that vaccination with E75 can lead to "epitope spreading," where the immune system also develops a response to GP2, confirming GP2's immunogenicity in vivo. nih.govresearchgate.net This suggests that a multi-epitope vaccine incorporating both E75 and GP2 could elicit a more comprehensive and potent anti-tumor immune response. scirp.orgnih.gov

Novel Antigen Delivery Systems and Formulation Technologies

Liposomes, which are microscopic spherical vesicles, have been investigated as a carrier system for GP2. plos.org In one study, GP2 was conjugated to liposomes that also contained the adjuvant monophosphoryl lipid A (MPL). This formulation was designed to increase the cytotoxic T lymphocyte response and showed enhanced therapeutic efficacy in a mouse model. plos.org

Nanoparticle-based delivery systems are also a promising area of research. ukm.my For example, cancer cell-membrane coated poly(lactic-co-glycolic acid) (PLGA) nanoparticles are being studied as a delivery vehicle for the GP2 peptide. ukm.my The goal of these advanced formulations is to protect the peptide from degradation, target it to antigen-presenting cells, and co-deliver it with adjuvants to maximize the immune response. mdpi.complos.org The use of adjuvants like granulocyte-macrophage colony-stimulating factor (GM-CSF) has been a common feature in clinical trials of GP2, as it helps to stimulate dendritic cells to effectively present the peptide to the immune system. onclive.comasco.org

Systems Immunology Approaches to Understand GP2-Induced Responses

Understanding the multifaceted immunological changes induced by the HER2/neu (654-662) GP2 peptide vaccine requires a holistic approach that moves beyond single-parameter analysis. Systems immunology, which integrates diverse datasets to model the immune system as a whole, is crucial for deciphering the complex interplay of cellular and humoral responses elicited by GP2. While clinical trials have not always explicitly framed their analysis within a "systems immunology" context, their methodologies often incorporate key elements of this approach by monitoring various immunological components simultaneously.

The primary goal of the GP2 vaccine is to stimulate a robust, targeted immune response against HER2/neu-expressing cancer cells. asco.org This is achieved primarily through the activation of cytotoxic T lymphocytes (CTLs), which are CD8+ T cells capable of recognizing and lysing tumor cells presenting the GP2 peptide on their surface via MHC class I molecules. nih.gov Clinical studies have consistently monitored the induction of GP2-specific CTLs as a direct measure of the vaccine's on-target effect. nih.gov

However, an effective and durable anti-tumor response often requires more than just CTL activation. oncotarget.com Preclinical studies in HER2/neu transgenic mouse models have suggested that both cellular (CTL) and humoral (antibody) anti-neu immune responses are necessary to effectively eradicate HER2-expressing tumors. oncotarget.com This highlights the need to monitor both arms of the adaptive immune system. While GP2 is an MHC class I peptide designed to primarily elicit a CD8+ T cell response nih.gov, a comprehensive understanding requires assessing whether it also indirectly promotes humoral immunity or other supportive immune functions.

Furthermore, the concept of "epitope spreading" is a critical aspect of a successful vaccine-induced immune response that can be uncovered through systems-level analysis. This phenomenon occurs when the initial immune response against the target epitope (GP2) broadens to recognize other epitopes on the HER2 protein or even other tumor-associated antigens. cancernetwork.com For instance, studies of the E75 vaccine (another HER2-derived peptide) showed that vaccination led to an increase in CTLs specific for GP2, demonstrating that the immune system can expand its attack beyond the initial target. cancernetwork.com Investigating such phenomena is essential for understanding the full breadth and durability of the anti-tumor immunity generated by GP2.

Future systems immunology studies could integrate these established assays (CTL, DTH) with high-throughput technologies like multi-omics, including transcriptomics and proteomics, to create a more detailed map of the immune interactions following vaccination. mdpi.com This would allow researchers to identify immune gene signatures and protein networks associated with a protective response, leading to a more refined understanding of how GP2 modulates the patient's immune system to fight cancer.

Biomarker Identification for Predicting Immunological Responsiveness

The identification of reliable biomarkers is critical for optimizing cancer vaccine therapies, allowing for the selection of patients most likely to benefit and for monitoring treatment efficacy. d-nb.info Research into the GP2 vaccine has focused on identifying and validating several potential biomarkers that predict or correlate with immunological and clinical responses. asco.orggreenwichlifesciences.comascopubs.org

Human Leukocyte Antigen (HLA) Type: The GP2 peptide is an HLA-A2 restricted, MHC class I epitope. nih.govnih.gov This means it is primarily presented by the HLA-A*02 molecule on antigen-presenting cells to activate CD8+ T cells. nih.gov Consequently, HLA-A2 positivity is a fundamental predictive biomarker for patient selection in most GP2 clinical trials, as individuals lacking this specific HLA allele would be unable to mount an effective immune response to the peptide. nih.govascopubs.org

Delayed-Type Hypersensitivity (DTH) Response: The DTH reaction is a potent biomarker for both immune response and potential clinical outcome. oncotarget.com In a phase II trial, vaccinated patients showed a significantly larger post-vaccination DTH response compared to pre-vaccination levels and to the control group. oncotarget.com Furthermore, analysis from a phase IIb study suggested that a positive DTH response at baseline (prior to vaccination) may be a prognostic factor, with these patients potentially having a different disease-free survival curve. greenwichlifesciences.com This suggests that pre-existing immunity or a propensity for a strong cell-mediated response could influence outcomes.

Table 1: In Vivo Immunological Response to GP2 Vaccine (DTH Reaction)

This table presents data from a phase II trial evaluating DTH responses.

Patient GroupMeasurement TimeAverage Orthogonal Mean DTH (mm)Statistical Significance (p-value)Reference
Vaccinated PatientsPre-Vaccination4.1 ± 1.1< 0.001 (vs. Post-Vaccination) oncotarget.com
Vaccinated PatientsPost-Vaccination15.3 ± 2.2< 0.001 (vs. Control) oncotarget.com
Control PatientsPost-Vaccination8.0 ± 2.0N/A oncotarget.com

HER2/neu Expression Level: The level of HER2/neu protein expression on tumor cells is another key biomarker. Clinical benefit from the GP2 vaccine appears to be most significant in patients with HER2-overexpressing (IHC 3+) breast cancer. oncotarget.comdovepress.com In a per-treatment analysis of a phase II trial, patients with HER2-overexpressing disease who were vaccinated after receiving trastuzumab had a 100% disease-free survival (DFS) rate at a median 34-month follow-up, compared to 89% in the control group. cancernetwork.com This suggests a potential synergy between therapies that target HER2 and the GP2 vaccine, particularly in the high-expression setting. oncotarget.com

Immune Cell Populations: Direct measurement of vaccine-specific immune cells is a primary pharmacodynamic biomarker. An increase in circulating GP2-specific CD8+ T cells has been observed following vaccination and is considered a direct indicator of a successful immunologic response. nih.govmdpi.com Conversely, the presence of immunosuppressive cells, such as regulatory T-cells (Tregs), can hinder vaccine efficacy. dovepress.com While not yet a fully established predictive biomarker for GP2, monitoring the balance between effector T cells and Tregs is an important area of ongoing research in cancer immunotherapy. mdpi.comdovepress.com

Future research aims to expand the repertoire of predictive biomarkers by incorporating multi-omics approaches to identify immune gene signatures and leveraging technologies to analyze the gut microbiome and tumor mutational burden (TMB), which have been shown to influence immunotherapy outcomes in other contexts. mdpi.com

Table 2: Summary of Potential Biomarkers for GP2 Vaccine Response

This table summarizes key biomarkers and their relevance to the GP2 peptide vaccine.

BiomarkerTypeRelevance to GP2 VaccineKey FindingsReferences
HLA-A*02 Status PredictiveEssential for peptide presentation to T cells.Patients are screened for HLA-A2 positivity for inclusion in clinical trials. nih.govascopubs.org
DTH Response Prognostic & ResponseMeasures in vivo cell-mediated immunity.Significantly increases post-vaccination; baseline DTH may predict DFS. oncotarget.comgreenwichlifesciences.com
HER2/neu Expression PredictiveIndicates target availability on tumor cells.Enhanced clinical benefit observed in patients with high HER2 overexpression. oncotarget.comfrontiersin.org
GP2-Specific CD8+ T Cells ResponseDirect measure of vaccine-induced cellular immunity.Levels increase in vaccinated patients, confirming immunogenicity. nih.govmdpi.com
Regulatory T-cells (Tregs) Potential PredictiveImmunosuppressive cells that can dampen vaccine efficacy.Reduction of Tregs has been associated with response to other HER2 vaccines. dovepress.com

Compound Reference Table

Q & A

Basic Research Questions

Q. What is the structural and functional basis of GP2's immunogenicity in HER2/neu-overexpressing cancers?

  • Methodological Answer : GP2 (IISAVVGIL) is a 9-amino acid peptide derived from the transmembrane domain (residues 654–662) of HER2/neu. Its immunogenicity arises from MHC class I presentation, which activates CD8+ cytotoxic T lymphocytes (CTLs) targeting HER2+ tumor cells . Preclinical validation involves:

  • Structural analysis : Circular dichroism or X-ray crystallography to assess peptide-MHC binding (e.g., HLA-A2.1) .
  • Functional assays : ELISpot for IFN-γ secretion or flow cytometry to quantify CTL activity in murine models (e.g., TUBO tumor-bearing BALB/c mice) .

Q. What methodologies are standard for evaluating GP2-induced immune responses in preclinical models?

  • Methodological Answer : Key approaches include:

  • In vivo vaccination : Administer GP2-conjugated nanoparticles (e.g., λ-phage displaying GP2-gpD fusion proteins) with adjuvants like GM-CSF to assess tumor prevention/therapy .
  • Immunophenotyping : Flow cytometry to measure CD8+ T-cell expansion and memory T-cell subsets (e.g., central vs. effector memory) in splenocytes .
  • Survival analysis : Kaplan-Meier curves comparing tumor-free survival in vaccinated vs. control cohorts .

Q. How are clinical trials for GP2-based vaccines designed to ensure safety and immunogenicity?

  • Methodological Answer : Phase I/II trials typically follow:

  • PICOT Framework :
  • Population : HLA-A2/A3+ patients with HER2+ breast cancer (IHC 1–3+) .
  • Intervention : GP2 (500–1000 μg) + GM-CSF (125–250 μg) administered monthly .
  • Comparison : Placebo (GM-CSF alone) or adjuvant trastuzumab .
  • Outcome : 5-year disease-free survival (DFS), recurrence rate, and CTL activity via DTH skin tests .
  • Safety monitoring : Tracking adverse events (e.g., injection-site reactions) and autoimmunity markers .

Advanced Research Questions

Q. How can conflicting clinical data on GP2's efficacy in reducing recurrence versus improving DFS be reconciled?

  • Methodological Answer : Phase II trials (NCT00524277) showed a 48% reduction in recurrence but no significant DFS improvement (90% vs. 80%, p=0.08). Potential explanations include:

  • Trial design limitations : Suboptimal dosing schedules (e.g., 6 monthly inoculations vs. booster regimens) .
  • Adjuvant interactions : Trastuzumab may mask GP2's standalone efficacy by nearly eliminating recurrence in combinatorial arms .
  • Statistical power : Small sample sizes (n=180) limit significance in DFS endpoints .
    • Recommendation : Meta-analysis of pooled phase II/III data (e.g., FLAMINGO-01 trial) using Cox proportional hazards models to adjust for confounders .

Q. What strategies can overcome GP2's weak HLA-A2.1 binding affinity observed in structural studies?

  • Methodological Answer : GP2's poor MHC interaction stems from lack of central peptide-MHC contacts . Solutions include:

  • Peptide modification : Substituting residues (e.g., Val→Leu) to enhance anchor binding .
  • Adjuvant optimization : Combining GP2 with TLR agonists (e.g., poly-ICLC) to boost dendritic cell priming .
  • Delivery systems : λ-phage nanoparticles or liposomal formulations to improve antigen presentation .

Q. How do heterogeneous HER2 expression levels (IHC 1+ to 3+) impact GP2 vaccine efficacy?

  • Methodological Answer : Stratified analysis of phase II data reveals:

  • IHC 3+ tumors : Stronger CTL responses due to higher HER2 antigen availability .
  • IHC 1+/2+ tumors : Reduced efficacy, necessitating combo therapies (e.g., trastuzumab to upregulate HER2 surface expression) .
    • Experimental design : Use immunohistochemistry and RNAscope to quantify HER2 expression in trial biopsies, correlating with clinical outcomes .

Methodological Frameworks

Q. How can the FINER criteria guide the development of GP2-related research questions?

  • Feasible : Ensure access to HLA-typed patient cohorts and validated HER2 testing protocols .
  • Interesting : Focus on GP2's unique mechanism (MHC-I restricted CTL activation) vs. other HER2-targeted therapies .
  • Novel : Explore GP2 in combination with immune checkpoint inhibitors (e.g., anti-PD-1) .
  • Ethical : Address informed consent for genetically stratified trials (HLA-A2+ enrollment) .
  • Relevant : Align with unmet needs in HER2-low breast cancer immunotherapy .

Q. What secondary data sources are critical for meta-analyses of GP2 trials?

  • Key repositories : ClinicalTrials.gov , PubMed, and EMBASE for phase I-III data .
  • Data extraction : Use PRISMA guidelines to compile DFS, recurrence, and immunogenicity metrics .
  • Bias assessment : Apply Cochrane Risk of Bias Tool to evaluate randomization and blinding in GP2 studies .

Tables

Table 1 : Key Clinical Trials of GP2-based Vaccines

Trial PhaseDesign (NCT ID)Key FindingsReference
Phase INCT00524277GP2 + GM-CSF induced DTH (27.5 mm, p<0.001) and CD8+ T-cell expansion (0.8→1.6%, p<0.001) .
Phase IINCT0052427748% recurrence reduction; 5-year DFS 90% vs. 80% (NS) .
Phase IIbNCT03014076GP2 + trastuzumab reduced recurrence to 0% (p=0.9142) .

Table 2 : Structural and Functional Parameters of GP2

ParameterValueMethodReference
SequenceIISAVVGILPeptide synthesis
MHC Binding (HLA-A2.1)Low (ΔStability = 1.5-fold vs. high-affinity peptides)Thermal denaturation assay
Immunogenicity144 IFN-γ spots/10⁶ PBMCs (vs. 46 baseline)ELISpot

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HER2/neu (654-662) GP2
Reactant of Route 2
HER2/neu (654-662) GP2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.